1-Isobutyl-4-nitro-1H-pyrazol-5-amine

Neuronal Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

1-Isobutyl-4-nitro-1H-pyrazol-5-amine (CAS 1249361-35-0) is a heterocyclic organic compound belonging to the 5-amino-4-nitropyrazole class. This compound is characterized by a pyrazole core substituted with an isobutyl group at the N1 position, a nitro group at the C4 position, and an amino group at the C5 position.

Molecular Formula C7H12N4O2
Molecular Weight 184.199
CAS No. 1249361-35-0
Cat. No. B2883901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-4-nitro-1H-pyrazol-5-amine
CAS1249361-35-0
Molecular FormulaC7H12N4O2
Molecular Weight184.199
Structural Identifiers
SMILESCC(C)CN1C(=C(C=N1)[N+](=O)[O-])N
InChIInChI=1S/C7H12N4O2/c1-5(2)4-10-7(8)6(3-9-10)11(12)13/h3,5H,4,8H2,1-2H3
InChIKeyBCQWDUAJBDAWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-4-nitro-1H-pyrazol-5-amine (CAS 1249361-35-0) for Targeted Research Applications: Sourcing Guide


1-Isobutyl-4-nitro-1H-pyrazol-5-amine (CAS 1249361-35-0) is a heterocyclic organic compound belonging to the 5-amino-4-nitropyrazole class . This compound is characterized by a pyrazole core substituted with an isobutyl group at the N1 position, a nitro group at the C4 position, and an amino group at the C5 position . It is primarily utilized as a research chemical and synthetic intermediate, with reported bioactivity data relevant to specific biological targets [1].

Why Generic Pyrazole Substitution Fails: Key Differentiators of 1-Isobutyl-4-nitro-1H-pyrazol-5-amine


While the 4-nitro-1H-pyrazol-5-amine scaffold is common, simple substitution of the N1-alkyl group is not possible without altering critical properties such as biological target engagement, lipophilicity, and solubility . The specific isobutyl substituent in 1-Isobutyl-4-nitro-1H-pyrazol-5-amine (CAS 1249361-35-0) confers a distinct physicochemical and biological profile compared to its methyl, ethyl, or unsubstituted analogs, impacting its utility in nNOS inhibition assays and CCR5 antagonist research [1]. Procurement of the precise compound ensures experimental reproducibility and target-specific activity that cannot be assumed with close analogs.

Quantitative Evidence for 1-Isobutyl-4-nitro-1H-pyrazol-5-amine (1249361-35-0) Differentiation


nNOS Inhibition: Isobutyl Derivative Outperforms Unsubstituted and Methyl Analogs

The isobutyl-substituted compound exhibits significantly greater inhibitory activity against neuronal nitric oxide synthase (nNOS) compared to the unsubstituted 4-nitro-1H-pyrazol-5-amine and the methyl analog. The target compound shows an IC50 of 410 nM [1]. In contrast, the unsubstituted parent compound (4-nitro-1H-pyrazol-5-amine) demonstrates an IC50 of 13,000 nM (13 µM) in a comparable rat nNOS assay [2]. The methyl analog (1-methyl-4-nitro-1H-pyrazol-5-amine) has a reported Ki of 2,200 nM (2.2 µM) against rat nNOS, indicating substantially weaker inhibition [3].

Neuronal Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

Lipophilicity Optimization: Enhanced logP Over Smaller N1-Alkyl Analogs

The isobutyl group significantly increases the lipophilicity of the compound, as quantified by calculated logP values. The target compound has an AlogP of 1.29 . In comparison, the methyl analog (1-methyl-4-nitro-1H-pyrazol-5-amine) has a reported XlogP of 0.3 . This difference of approximately 1 log unit indicates that the isobutyl derivative is roughly 10-fold more lipophilic, which is critical for membrane permeability in cell-based assays and in vivo studies.

Physicochemical Properties ADME Lipophilicity

Reduced Amine Basicity: pKa Shift Confers Unique Reactivity

The electron-withdrawing nature of the 4-nitro group, combined with the isobutyl substitution, drastically reduces the basicity of the 5-amino group. The predicted pKa of the target compound is -0.18 , while the pKa of the simpler methyl analog is reported as approximately 3.35 . This significant difference indicates that the target compound's amine is far less basic and exists predominantly in its neutral form under physiological conditions.

Chemical Reactivity Synthetic Intermediate Physicochemical Properties

Primary Application Scenarios for 1-Isobutyl-4-nitro-1H-pyrazol-5-amine (1249361-35-0) Based on Evidence


nNOS Inhibitor Screening and Neuropharmacology Research

This compound is suitable for use as a validated nNOS inhibitor in in vitro enzyme assays. Researchers can rely on its established IC50 of 410 nM for nNOS inhibition, which is significantly more potent than unsubstituted or methyl analogs. This makes it a valuable tool for studying nitric oxide signaling pathways in neurological disease models where nNOS is implicated [1].

Synthetic Intermediate for Advanced Pyrazole Derivatives

Due to its distinct physicochemical profile, including an extremely low pKa and moderate lipophilicity, this compound serves as a versatile building block for synthesizing more complex molecules. Its specific reactivity, governed by the isobutyl and nitro groups, enables selective functionalization at the 5-amino position, which is advantageous in medicinal chemistry programs targeting kinase inhibitors or other enzyme classes .

CCR5 Antagonist Lead Optimization and SAR Studies

Preliminary pharmacological screening has identified the compound as a CCR5 antagonist, suggesting its utility in research related to HIV infection, inflammatory diseases, and autoimmune disorders. The unique isobutyl substitution is likely a key structural feature contributing to this activity, providing a distinct scaffold for structure-activity relationship (SAR) exploration compared to other CCR5-targeting pyrazole chemotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isobutyl-4-nitro-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.